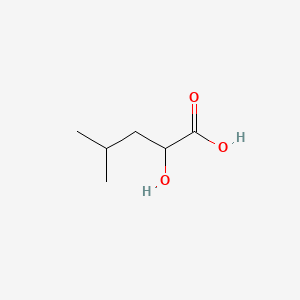

(R)-Leucic acid

描述

Significance as a Branched-Chain Amino Acid Metabolite

2-Hydroxy-4-methylpentanoic acid is a recognized metabolite of the branched-chain amino acid (BCAA), L-leucine. wikipedia.org The catabolism of BCAAs is unique as it is initiated predominantly in extrahepatic tissues, with skeletal muscle being a primary site. nih.gov The metabolic pathway begins with the reversible transamination of leucine (B10760876), a reaction catalyzed by an enzyme called branched-chain aminotransferase (BCAT). wikipedia.org This initial step converts leucine into its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC). wikipedia.orgnih.gov

From α-ketoisocaproate, the metabolic pathway can proceed in several directions. The main route involves irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov However, a portion of α-ketoisocaproate is converted into 2-hydroxy-4-methylpentanoic acid. caringsunshine.commrsupplement.com.au This conversion represents an alternative metabolic fate for the carbon skeleton of leucine.

Enantiomeric Forms and Biological Activity

Like many biological molecules, 2-hydroxy-4-methylpentanoic acid possesses a chiral center, meaning it can exist in two different stereoisomers, or enantiomers, that are non-superimposable mirror images of each other. nih.gov These forms are designated as (R) and (S) based on their molecular configuration. The biological origin and activity of these enantiomers can differ significantly. nih.gov

The (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid, also referred to as D-α-hydroxyisocaproic acid, has been identified in specific metabolic contexts. chemicalbook.combldpharm.com Research has noted its presence in individuals with certain inborn errors of metabolism, such as maple syrup urine disease (MSUD), a disorder characterized by the impaired function of the BCKDH complex, and in some patients with short-bowel syndrome. chemicalbook.com

The (S)-enantiomer is the form directly derived from the metabolism of branched-chain amino acids in biological systems. ebi.ac.uk It is classified as a 2-hydroxycarboxylic acid metabolite. ebi.ac.uk Scientific studies investigating the biological effects of this compound, often referred to generically as α-hydroxyisocaproic acid (HICA), have uncovered notable activities related to muscle tissue.

Research has shown that HICA supplementation may have an anti-catabolic effect by reducing muscle protein breakdown. caringsunshine.com Studies in both animals and humans suggest it can support muscle health. For instance, one study on athletes found that HICA supplementation led to small increases in muscle mass during an intensive training period. nih.gov Another study in rats demonstrated that while HICA did not prevent muscle atrophy from disuse, it significantly improved the recovery of muscle mass afterward by maintaining an increased rate of protein synthesis. nih.govphysiology.org

Data Tables

Table 1: Chemical Properties of 2-Hydroxy-4-methylpentanoic Acid and its Enantiomers

| Property | (R)-2-Hydroxy-4-methylpentanoic Acid | (S)-2-Hydroxy-4-methylpentanoic Acid |

| Synonym | (R)-Leucic acid, D-α-Hydroxyisocaproic acid | L-Leucic acid, (S)-α-Hydroxyisocaproic acid |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| CAS Number | 20312-37-2 | 13748-90-8 |

Data sourced from references nih.govchemicalbook.combldpharm.comebi.ac.uksigmaaldrich.com.

Table 2: Summary of Research Findings on α-Hydroxyisocaproic Acid (HICA)

| Study Type | Subjects | Key Findings | Reference |

| Human Clinical Trial | Male soccer players | Supplementation with 1.5g HICA daily for 4 weeks led to a significant increase in lean body mass compared to a placebo group. | nih.gov |

| Animal Study (Rats) | Rats with immobilization-induced muscle atrophy | HICA treatment did not prevent atrophy but accelerated muscle mass recovery by sustaining increased protein synthesis. | nih.govphysiology.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biochemical Interactions of 2 Hydroxy 4 Methylpentanoic Acid

Central Role in Leucine (B10760876) Catabolism and Anabolism

2-Hydroxy-4-methylpentanoic acid is intricately linked to the metabolic fate of leucine. In the catabolic pathway of leucine, the initial step involves the transamination of leucine to its corresponding alpha-keto acid, α-ketoisocaproate (KIC). Subsequently, KIC can be either oxidatively decarboxylated or reduced. The reduction of KIC leads to the formation of 2-hydroxy-4-methylpentanoic acid. This conversion is a reversible reaction, indicating that 2-hydroxy-4-methylpentanoic acid can also serve as a precursor for the synthesis of KIC, and subsequently, leucine, thus participating in leucine anabolism.

The presence of 2-hydroxy-4-methylpentanoic acid has been detected in various biological systems, including in humans with certain metabolic disorders such as dihydrolipoyl dehydrogenase (DLD) deficiency. hmdb.ca Studies have also demonstrated the formation of 2-hydroxy-4-methylpentanoic acid from L-leucine by certain microorganisms, highlighting its role in microbial metabolism.

Enzymatic Transformations and Metabolic Flux Modulation

The metabolic significance of 2-hydroxy-4-methylpentanoic acid is further underscored by its interactions with several key enzymes that regulate the flow of metabolites through various biochemical pathways.

Interactions with Leucine Dehydrogenase

Leucine dehydrogenase (LDH) is a crucial enzyme in the metabolism of branched-chain amino acids, catalyzing the reversible oxidative deamination of leucine to KIC. While direct studies on the interaction of 2-hydroxy-4-methylpentanoic acid with leucine dehydrogenase are limited, the structural similarity between 2-hydroxy-4-methylpentanoic acid and the substrates of LDH suggests a potential interaction. For instance, the reverse reaction catalyzed by LDH involves the reductive amination of α-keto acids. Given that 2-hydroxy-4-methylpentanoic acid is in equilibrium with KIC, its concentration can indirectly influence the activity of leucine dehydrogenase by affecting the availability of its substrate, KIC.

Research on leucine dehydrogenase from various organisms has utilized 2-oxo-4-methylpentanoic acid (a close structural analogue) as a model substrate to characterize the enzyme's properties, further indicating the relevance of this class of molecules to LDH activity. nih.gov A study on leucine dehydrogenase from Bacillus cereus demonstrated its ability to catalyze a transamination-like reaction, converting α-keto acids and α-amino acids, a process that could be influenced by the pool of related hydroxy acids like 2-hydroxy-4-methylpentanoic acid. mdpi.com

Modulation of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity

The branched-chain alpha-keto acid dehydrogenase (BCKDH) complex is a key regulatory point in the catabolism of branched-chain amino acids, including leucine. This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. wikipedia.org The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, with the phosphorylated form being inactive. nih.gov

The kinase responsible for inactivating the BCKDH complex is sensitive to inhibition by branched-chain α-keto acids, including α-ketoisocaproate (KIC), the precursor of 2-hydroxy-4-methylpentanoic acid. nih.govnih.gov Therefore, the metabolic flux that leads to the formation of 2-hydroxy-4-methylpentanoic acid from KIC can modulate the activity of the BCKDH complex. By reducing the concentration of KIC, the formation of 2-hydroxy-4-methylpentanoic acid can alleviate the inhibition of BCKDH kinase, leading to the phosphorylation and inactivation of the BCKDH complex. This intricate regulatory mechanism ensures a fine-tuned control over the breakdown of branched-chain amino acids.

| Regulatory Molecule | Effect on BCKDH Kinase | Consequence for BCKDH Complex Activity |

| α-Ketoisocaproate (KIC) | Inhibition | Activation |

| 2-Hydroxy-4-methylpentanoic acid | Indirectly reduces KIC levels | Indirectly leads to inactivation |

Role as a Substrate for Coenzyme A Derivative Synthesis

The conversion of carboxylic acids to their coenzyme A (CoA) derivatives is a fundamental step in many metabolic pathways, including fatty acid metabolism and the Krebs cycle. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases. Research has shown that some acyl-CoA synthetases exhibit broad substrate specificity, with the ability to act on branched-chain fatty acids.

A study on an acyl-CoA synthetase from Methanosarcina acetivorans demonstrated its activity with various branched-chain pentanoates. nih.gov This suggests that 2-hydroxy-4-methylpentanoic acid could potentially serve as a substrate for a similar enzyme, leading to the formation of 2-hydroxy-4-methylpentanoyl-CoA. The formation of this CoA derivative would enable its entry into various metabolic pathways for further transformation. For instance, in the reductive branch of leucine fermentation by Clostridium difficile, (R)-2-hydroxyisocaproate is converted to (R)-2-hydroxyisocaproyl-CoA. researchgate.net

Integration within Broader Metabolic Networks

The metabolic pathways involving 2-hydroxy-4-methylpentanoic acid are not isolated but are integrated within the larger network of cellular metabolism. As a derivative of leucine, its metabolism is directly connected to protein synthesis and degradation. Furthermore, its structural relationship with intermediates of fatty acid and ketone body metabolism suggests potential crosstalk between these pathways.

The enzymatic transformations of 2-hydroxy-4-methylpentanoic acid and its precursors highlight its role as a signaling molecule that can modulate the activity of key regulatory enzymes like the BCKDH complex. nih.govnih.gov This modulation allows for a coordinated response to changes in the availability of branched-chain amino acids and other nutrients, ensuring metabolic homeostasis. The study of 2-hydroxy-4-methylpentanoic acid and its interactions provides valuable insights into the intricate regulation of amino acid metabolism and its connections to other central metabolic pathways.

Molecular and Cellular Mechanisms of Action of 2 Hydroxy 4 Methylpentanoic Acid

Enzyme Target Engagement and Inhibition Kinetics

Histone Deacetylase (HDAC) Inhibition and Isoform Specificity

There is currently no direct scientific evidence to suggest that 2-hydroxy-4-methylpentanoic acid functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene regulation by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.org Chemical compounds that inhibit HDACs, known as HDAC inhibitors (HDACis), are a significant area of research, particularly in cancer therapy. nih.govnih.gov These inhibitors typically interact with the zinc-containing active site of the HDAC enzyme. nih.gov

While some short-chain fatty acids, such as valproic acid and butyrate, are known to exhibit HDAC inhibitory activity, there are no available studies that have specifically investigated or demonstrated this for 2-hydroxy-4-methylpentanoic acid. embopress.org Research into the potential interaction of 2-hydroxy-4-methylpentanoic acid with HDACs, including any potential isoform specificity, remains an open area for future investigation.

Implications for Gene Regulation and Chromatin Dynamics

Given the lack of evidence for HDAC inhibition, any discussion on the implications of 2-hydroxy-4-methylpentanoic acid for gene regulation and chromatin dynamics would be speculative. Chromatin remodeling is a key process in controlling gene expression, and any molecule that influences this, for instance by inhibiting HDACs, would have significant downstream effects. wikipedia.orgnih.gov Such inhibition leads to hyperacetylation of histones, which is generally associated with a more relaxed chromatin structure (euchromatin) and increased gene transcription. wikipedia.org However, without established HDAC inhibitory activity for 2-hydroxy-4-methylpentanoic acid, its role in these processes cannot be confirmed.

Modulation of Cellular Signaling Pathways

Influence on Energy Metabolism and Mitochondrial Function

As a metabolite of leucine (B10760876), 2-hydroxy-4-methylpentanoic acid is situated within key metabolic pathways. caldic.comebi.ac.uk Leucine itself is known to play a significant role in energy homeostasis and can influence mitochondrial biogenesis and function. caldic.com However, direct studies on the specific effects of 2-hydroxy-4-methylpentanoic acid on cellular energy metabolism and mitochondrial function are limited.

A study on a structurally related selenium-containing compound, 2-hydroxy-(4-methylseleno)butanoic acid, demonstrated its ability to support selenoprotein synthesis and protect against oxidative stress in intestinal cells, which is linked to mitochondrial health. nih.gov Another study on 2-hydroxy-4-(methylthio)butanoic acid, a methionine precursor, indicated its role in a naturally occurring pathway for L-methionine synthesis in the presence of peroxisomes and mitochondrial enzymes. nih.gov These findings suggest that alpha-hydroxy acids can participate in mitochondrial processes, but further research is required to elucidate the specific role of 2-hydroxy-4-methylpentanoic acid in mitochondrial respiration and energy production.

Effects on Cellular Stress Responses and Oxidative Stress Pathways

The potential for 2-hydroxy-4-methylpentanoic acid to modulate cellular stress responses, particularly oxidative stress, is an area of active interest, largely inferred from studies on its parent amino acid, leucine. Leucine supplementation has been shown to reduce levels of reactive oxygen species (ROS) in intestinal epithelial cells by inducing a switch in energy metabolism from oxidative phosphorylation to glycolysis. nih.gov This suggests an indirect antioxidant effect.

Furthermore, a study on α-hydroxyisocaproic acid (HICA) in muscle cells demonstrated that it could attenuate inflammation-induced protein degradation by suppressing the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6), both of which are linked to cellular stress. mdpi.com This points to a potential anti-inflammatory and cytoprotective role. Direct investigation into the effects of 2-hydroxy-4-methylpentanoic acid on specific oxidative stress pathways and antioxidant enzyme systems is needed to fully understand its impact.

Impact on Cellular Metabolism and Intermediate Balance

2-Hydroxy-4-methylpentanoic acid is an endogenous metabolite formed from the transamination and subsequent reduction of α-ketoisocaproate, a key intermediate in leucine metabolism. caldic.comnih.gov Its presence has been confirmed in human breast milk and it is a known product of microbial metabolism. mdpi.comnih.gov As an intermediate in branched-chain amino acid metabolism, it is integrated into the central carbon metabolism of the cell. ebi.ac.uk

Cellular Uptake, Transport, and Subcellular Localization

The biological activity of 2-Hydroxy-4-methylpentanoic acid, also known as leucic acid or α-hydroxyisocaproic acid (HICA), is fundamentally dependent on its ability to traverse cellular membranes and localize to specific subcellular compartments where it can interact with molecular targets. Understanding the mechanisms governing its transport and distribution within the cell is crucial for elucidating its physiological roles.

Cellular Uptake and Transport

The transport of 2-Hydroxy-4-methylpentanoic acid across the plasma membrane involves both passive and active transport mechanisms. As a monocarboxylic acid, its transport is primarily facilitated by a specific family of carrier proteins. khanacademy.org

Monocarboxylate Transporters (MCTs)

Research indicates that the primary mechanism for the cellular uptake of alpha-hydroxy acids is through the Monocarboxylate Transporter (MCT) family, which are members of the solute carrier (SLC16) family of proteins. nih.gov These transporters are responsible for the proton-coupled transport of essential cell nutrients and metabolites like L-lactate, pyruvate, and short-chain fatty acids. nih.gov

A study on the transport of DL-2-hydroxy-(4-methylthio)butanoic acid (DL-HMB), a methionine hydroxy analogue structurally similar to HICA, across Caco-2 cell apical membranes identified Monocarboxylate Transporter 1 (MCT1) as the key transporter. nih.gov The transport was found to be H+-dependent and was significantly reduced by known MCT1 inhibitors such as alpha-cyano-4-hydroxycinnamate and phloretin, as well as by other MCT1 substrates like L-lactate and pyruvate. nih.gov This interaction was determined to be competitive, confirming the role of MCT1 in the uptake process. nih.gov The transport kinetics were characterized by a low-affinity, high-capacity system, which is consistent with the known properties of MCT1. nih.gov Given the structural similarity, it is highly probable that HICA utilizes the same MCT-mediated pathway for cellular entry.

Passive Diffusion

Associated Transporters

While HICA itself is transported by MCTs, its metabolic precursor, the branched-chain amino acid leucine, is transported into the cell by a different set of transporters. Leucine is taken up by L-type amino acid transporters (LATs), which are part of the Solute Carrier Family 7 (SLC7). frontiersin.orgcaldic.com For instance, the transporter Slc7a5 has been shown to be critical for L-leucine influx in human B cells. nih.gov The intracellular concentration of leucine and its subsequent metabolism to HICA are therefore dependent on the activity of these amino acid transporters.

Table 1: Transporters Involved in the Cellular Uptake of 2-Hydroxy-4-methylpentanoic Acid and its Precursor

| Transporter Family | Specific Transporter (Example) | Substrate(s) | Key Characteristics |

| Monocarboxylate Transporters (MCT) | MCT1 | 2-Hydroxy-4-methylpentanoic acid (HICA), L-Lactate, Pyruvate | Proton-coupled transport; High-capacity, low-affinity. nih.govnih.gov |

| L-type Amino Acid Transporters (LAT) | LAT1 (SLC7A5) | Leucine | Na+-independent neutral amino acid transport. frontiersin.orgnih.gov |

Subcellular Localization

Following its transport into the cell, 2-Hydroxy-4-methylpentanoic acid is distributed to various subcellular locations. Its localization is key to its function, placing it in proximity to the enzymes and signaling molecules it influences.

Based on metabolic databases, HICA has been identified in several cellular compartments. hmdb.ca The primary locations include the cytoplasm and the extracellular space . hmdb.ca It has also been found associated with the cell membrane and other membranes within the cell. hmdb.ca

Furthermore, its metabolic pathway suggests a potential localization within mitochondria. The conversion of α-ketoisocaproate (KIC), the immediate precursor to HICA, is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, which is located within the mitochondrion . caldic.com Leucine metabolism is also known to promote mitochondrial biogenesis, further linking the pathway to this organelle. frontiersin.org This suggests that HICA may be present in mitochondria as part of the broader metabolic network of its parent amino acid, leucine.

Table 2: Documented Subcellular Localization of 2-Hydroxy-4-methylpentanoic Acid

| Subcellular Location | Evidence/Source |

| Extracellular | Documented in metabolic databases. hmdb.ca |

| Cytoplasm | Documented in metabolic databases. hmdb.ca |

| Cell Membrane | Documented in metabolic databases. hmdb.ca |

| Mitochondrion | Inferred from the location of the BCKD enzyme complex in its metabolic pathway. caldic.com |

| Adiposome | Documented in metabolic databases. hmdb.ca |

Clinical and Pathobiological Significance of 2 Hydroxy 4 Methylpentanoic Acid

Biomarker Potential in Inborn Errors of Metabolism

The accumulation of 2-hydroxy-4-methylpentanoic acid in the body is a key indicator for several inborn errors of metabolism.

Maple Syrup Urine Disease (MSUD)

Maple syrup urine disease (MSUD) is a rare inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex. nih.govrarediseases.org This enzymatic deficiency leads to the buildup of branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine, as well as their corresponding α-keto acids and α-hydroxy acids, in the blood and urine. nih.govnih.gov The accumulation of these substances, including 2-hydroxy-4-methylpentanoic acid, is toxic to the brain and can cause neurological damage if left untreated. rarediseases.orgwordpress.com

The presence of elevated levels of 2-hydroxy-4-methylpentanoic acid, along with other branched-chain metabolites, is a characteristic finding in the urine of individuals with MSUD. nih.govresearchgate.net Therefore, urinary analysis for this compound is a valuable tool in the diagnosis and monitoring of the disease. nih.govresearchgate.net The characteristic sweet smell of the urine in MSUD patients is attributed to the presence of these accumulated metabolites. www.nhs.uk

Short-Bowel Syndrome

The (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid has been identified in patients with short-bowel syndrome. chemicalbook.com This condition is characterized by the malabsorption of nutrients due to a shortened or dysfunctional small intestine. While the precise mechanism for the appearance of this compound in short-bowel syndrome is not fully elucidated, it is thought to be related to alterations in gut microbiota and their metabolic byproducts.

Dihydrolipoyl Dehydrogenase (E3) Deficiency

Dihydrolipoyl dehydrogenase (E3) deficiency is a rare autosomal recessive disorder that affects the E3 subunit of several mitochondrial enzyme complexes, including the BCKAD complex. kegg.jpnih.gov This deficiency leads to a clinical presentation that can overlap with MSUD, including the accumulation of branched-chain amino acids and their metabolites. nih.govnih.gov

Studies have shown that patients with E3 deficiency exhibit elevated urinary levels of 2-hydroxy-4-methylpentanoic acid, also referred to as alpha-hydroxyisocaproic acid. nih.gov The analysis of urinary organic acids, including 2-hydroxy-4-methylpentanoic acid, can aid in the rapid identification of patients with E3 deficiency, particularly those who may be initially suspected of having atypical MSUD or chronic lactic acidosis. nih.gov The biochemical profile of DLDD can be variable, with no single biomarker being universally present, even during metabolic crises. nih.gov

Role in Disease Pathogenesis and Associated Conditions

Beyond its role as a biomarker, 2-hydroxy-4-methylpentanoic acid is implicated in the pathogenic mechanisms of certain diseases.

Connection to Oxidative Stress and Lipid Peroxidation

Research suggests a link between the accumulation of metabolites in MSUD and oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. nih.gov Studies have indicated that the buildup of branched-chain α-keto acids and α-hydroxy acids in MSUD may contribute to this damaging process. nih.gov

Lipid peroxidation is a specific type of oxidative damage that involves the degradation of lipids in cell membranes, which can lead to the formation of harmful products like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). nih.govmdpi.com This process can impair cell function and contribute to the pathophysiology of various diseases. mdpi.com While direct studies on 2-hydroxy-4-methylpentanoic acid's role in lipid peroxidation are limited, the broader context of metabolic disturbances in conditions like MSUD points towards an environment of increased oxidative stress where such processes are likely to be active. nih.gov

Association with Oral Squamous Cell Carcinoma Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a valuable tool in cancer research. jcancer.org Studies analyzing the metabolic profiles of oral squamous cell carcinoma (OSCC), which accounts for over 90% of oral cancers, have identified alterations in various metabolic pathways. nih.govmdpi.com

Several studies have reported changes in the levels of various metabolites, including amino acids and their derivatives, in the saliva and plasma of OSCC patients compared to healthy individuals. jcancer.orgnih.govnih.gov One systematic review highlighted that 2-hydroxy-4-methylvaleric acid (an alternative name for 2-hydroxy-4-methylpentanoic acid) was found to be upregulated in the saliva of OSCC patients. nih.gov This suggests a potential role for this compound in the metabolic reprogramming that occurs in cancer cells to support their rapid proliferation. jcancer.org The altered metabolic state in OSCC can lead to the release of various nutrients and byproducts into the bloodstream and saliva, which may serve as potential biomarkers for diagnosis and prognosis. jcancer.orgnih.gov

Therapeutic and Bioactive Potential of 2-Hydroxy-4-methylpentanoic Acid

2-Hydroxy-4-methylpentanoic acid, also known as α-hydroxyisocaproic acid (HICA) or leucic acid, is a metabolite of the branched-chain amino acid, leucine. ebi.ac.uk It is involved in the metabolic pathways of branched-chain amino acids and has garnered scientific interest for its potential therapeutic and bioactive properties. thegoodscentscompany.com This article explores the clinical and pathobiological significance of this compound, focusing on its neuroprotective, antimicrobial, antitumor, anti-inflammatory, and muscle metabolism-modulating effects.

Neuroprotective Properties

Current research literature does not provide significant evidence supporting a direct neuroprotective role for 2-Hydroxy-4-methylpentanoic acid. In contrast, some studies indicate potential neurotoxic effects under specific pathological conditions. For instance, the accumulation of branched-chain alpha-hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, is a characteristic of Maple Syrup Urine Disease. chemicalbook.com Research involving intrahippocampal administration of these accumulated acids in rats has been shown to compromise performance in various behavioral tasks, suggesting a detrimental rather than a protective effect on neurological function in this context. thegoodscentscompany.com

While other novel compounds with similar naming conventions, such as (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid (Oxyphylla A) and 4-Hydroxyisophthalic acid, have demonstrated neuroprotective effects in research models of Parkinson's disease, it is crucial to distinguish them from 2-Hydroxy-4-methylpentanoic acid as they are distinct chemical entities. google.comnih.govnih.gov

Antimicrobial and Antifungal Activities

2-Hydroxy-4-methylpentanoic acid, under the name α-hydroxyisocaproic acid (HICA), has been identified as a potential antimicrobial and antifungal agent. thegoodscentscompany.com Studies have demonstrated its efficacy against various pathogens, highlighting its potential for topical applications.

Research indicates that HICA is fungicidal for both Candida and Aspergillus species. thegoodscentscompany.com Furthermore, it has been investigated as a potential topical antibacterial agent. thegoodscentscompany.com The synthesis of derivatives based on a pentanoic acid structure has also yielded compounds with significant antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov

Table 1: Summary of Antimicrobial and Antifungal Research on 2-Hydroxy-4-methylpentanoic Acid (HICA)

| Activity Type | Target Organism(s) | Key Finding | Source |

|---|---|---|---|

| Antifungal | Candida species, Aspergillus species | Demonstrated fungicidal effects. | thegoodscentscompany.com |

| Antibacterial | General (Topical application) | Investigated as a potential topical antibacterial agent. | thegoodscentscompany.com |

| Antibacterial (Derivatives) | Gram-positive bacteria (including multidrug-resistant strains) | Synthesized derivatives showed potent antibacterial activity. | nih.gov |

Antitumor and Antiproliferative Effects

Based on the available scientific literature, there is currently a lack of direct evidence to support any significant antitumor or antiproliferative effects of 2-Hydroxy-4-methylpentanoic acid. While other molecules with "hydroxy" and "acid" in their names, such as 2'-Hydroxy-4-methylsulfonylchalcone and 2-hydroxy oleic acid ethanolamide, have been shown to possess anticancer properties, these are structurally different compounds and their activities cannot be attributed to 2-Hydroxy-4-methylpentanoic acid. nih.govmdpi.com

Anti-inflammatory Actions

2-Hydroxyisocaproic acid (HICA) has been identified as an anti-inflammatory agent. esmed.org Its mechanism of action involves the modulation of key enzymes in the inflammatory process. Research has shown that HICA can prevent the fragmentation of Developmental endothelial locus-1 (Del-1), a protein that plays a role in regulating inflammatory responses. esmed.org

A key aspect of its anti-inflammatory potential lies in its ability to reduce active matrix metalloproteinase 8 (MMP-8). esmed.org This is achieved through reversible inhibition, positioning HICA as a modulator or down-regulator of the enzyme rather than a direct, irreversible inhibitor. esmed.org This property is significant for managing conditions characterized by excessive inflammatory responses, such as the "cytokine storm" seen in severe lung inflammation or in arthritic joints. esmed.org

Table 2: Research Findings on the Anti-inflammatory Actions of 2-Hydroxyisocaproic Acid (HICA)

| Model/System | Mechanism of Action | Observed Effect | Source |

|---|---|---|---|

| In Vitro | Prevents Del-1 fragmentation. | Modulation of inflammatory response. | esmed.org |

| In Vitro | Reversible inhibition of matrix metalloproteinase 8 (MMP-8). | Reduction of active MMP-8, suggesting down-regulation of inflammatory enzyme activity. | esmed.org |

Modulation of Muscle Metabolism and Recovery

As a metabolite of the essential amino acid leucine, 2-Hydroxy-4-methylpentanoic acid plays a role in biochemical reactions related to muscle metabolism. It can influence cell signaling pathways associated with energy metabolism and can serve as an energy source for cells.

Studies have specifically investigated the effects of chronic α-hydroxyisocaproic acid (HICA) treatment on muscle health. Research has shown that HICA treatment can improve muscle recovery following periods of immobilization that lead to atrophy. thegoodscentscompany.com This suggests a potential role for the compound in mitigating muscle loss and promoting recovery from disuse.

Biosynthesis, Bioconversion, and Microbial Production of 2 Hydroxy 4 Methylpentanoic Acid

Endogenous Biosynthetic Routes

In mammals, 2-hydroxy-4-methylpentanoic acid is an endogenous metabolite of L-leucine. uniprot.org The primary pathway for leucine (B10760876) catabolism begins with a reversible transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), to form the α-keto acid, α-ketoisocaproate (KIC). nih.govmetwarebio.comnih.gov While the majority of KIC is typically directed towards oxidative decarboxylation, a smaller portion can be reduced to 2-hydroxy-4-methylpentanoic acid. nih.gov This reduction step is catalyzed by a dehydrogenase enzyme. The resulting HICA is therefore a natural product found in human tissues and plasma as a result of leucine metabolism. genecards.org

Microbial Production and Biocatalytic Pathways

Various microorganisms are capable of producing 2-hydroxy-4-methylpentanoic acid, often as a fermentation byproduct of L-leucine. This microbial production is a key area of research for biotechnological applications.

Certain anaerobic bacteria, particularly from the genus Clostridium, are known to convert L-leucine into 2-hydroxy-4-methylpentanoic acid. A study involving five different strains of Clostridium butyricum demonstrated this capability. nih.gov The production of the compound was confirmed via gas chromatography-mass spectrometry (GC-MS) when the strains were cultured in various media. nih.gov Notably, supplementing a synthetic medium with L-leucine significantly increased the final concentration of 2-hydroxy-4-methylpentanoic acid, confirming it as the direct precursor. nih.gov

Table 1: Production of 2-Hydroxy-4-methylpentanoic Acid by Clostridium butyricum in Different Media

| Medium Type | L-Leucine Supplementation | Average Concentration of 2-Hydroxy-4-methylpentanoic Acid Produced |

|---|---|---|

| Trypticase-Yeast Extract-Hemin with Glucose (TGYH) | None | 270 µM |

| Trypticase-Yeast Extract-Hemin (TYH) | None | 170 µM |

| Basal Medium with Glucose (BMG) | None | 10 µM |

| Basal Medium with Glucose (BMG) | 10 mM | 2.8 mM |

Data sourced from a study on five C. butyricum strains. nih.gov

The microbial conversion of L-leucine can be stereospecific, leading to the production of either the (R)- or (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. This is determined by the specific enzymatic machinery of the microorganism.

(R)-Enantiomer Production: The pathogenic bacterium Clostridium difficile ferments L-leucine through a reductive pathway that produces (R)-2-hydroxy-4-methylpentanoic acid. The key step is the reduction of the intermediate 2-oxoisocaproate by an (R)-2-hydroxyisocaproate dehydrogenase. nih.gov

(S)-Enantiomer Production: Lactic acid bacteria, such as Lactobacillus confusus and Lactobacillus casei, possess L-2-hydroxyisocaproate dehydrogenases that stereospecifically produce (S)-2-hydroxy-4-methylpentanoic acid from 2-oxoisocaproate. nih.gov

This natural specificity is being harnessed in biotechnology, where engineered microorganisms containing cascades of specific enzymes are used for the targeted production of enantiopure chiral 2-hydroxy acids from inexpensive amino acid precursors. nih.gov

Lactic Acid Bacteria (LAB): Several species of lactic acid bacteria, which are Gram-positive organisms widely used in food fermentation, produce 2-hydroxy-4-methylpentanoic acid. wikipedia.org Production has been identified in cultures of Lactococcus lactis, Lactobacillus plantarum, Lactobacillus brevis, and Leuconostoc mesenteroides. nih.gov The synthesis in these bacteria is linked to the activity of enzymes known as hydroxyisocaproate dehydrogenases (HicDs), which catalyze the conversion of leucine-derived ketoisocaproic acid into HICA. nih.gov

Fungal Species: The production of 2-hydroxy-4-methylpentanoic acid and its derivatives has also been observed in fungi. The yeast Saccharomyces cerevisiae, a central organism in baking and brewing, is known to produce D-leucic acid ((R)-2-hydroxy-4-methylpentanoic acid). matthey.com Furthermore, during fermentation processes like winemaking, S. cerevisiae can produce the corresponding ester, ethyl 2-hydroxy-4-methylpentanoate, which contributes to the sensory profile of the final product. nih.gov The Human Metabolome Database also lists hydroxyisocaproic acid as a metabolite of fungal species. uniprot.org

Enzymatic Systems for Biotechnological Production

The targeted, industrial-scale production of 2-hydroxy-4-methylpentanoic acid often relies on isolated or recombinantly expressed enzymes to create efficient biocatalytic systems. Dehydrogenase enzymes are central to these processes.

Detailed enzymatic studies in Clostridium difficile have elucidated a specific pathway for the production of the (R)-enantiomer, involving two key enzymes encoded by the genes ldhA and hadA. nih.gov

(R)-2-hydroxyisocaproate Dehydrogenase (LdhA): The gene ldhA in C. difficile encodes an (R)-2-hydroxyisocaproate dehydrogenase. This enzyme belongs to the D-lactate dehydrogenase (D-LDH) family and demonstrates high specificity for reducing 2-oxoisocaproate to (R)-2-hydroxyisocaproate using NADH as a cofactor. nih.gov It is the key enzyme responsible for the formation of the chiral hydroxy acid from the keto acid precursor. nih.gov

Coenzyme A Transferase (HadA): Downstream in the metabolic pathway, the gene hadA encodes a family III coenzyme A transferase. This enzyme, HadA, is responsible for transferring a CoA moiety to the newly formed (R)-2-hydroxyisocaproate, forming (R)-2-hydroxyisocaproyl-CoA. nih.gov This activation step is crucial for the subsequent dehydration reaction in the full reductive fermentation of leucine to isocaproate. nih.gov

Table 2: Kinetic Parameters of Recombinant (R)-2-hydroxyisocaproate Dehydrogenase (LdhA) from Clostridium difficile

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 2-Oxoisocaproate | 68 | 31 | 4.6 x 105 |

| NADH | 31 | - | - |

| (R)-2-Hydroxyisocaproate | 2800 | 51 | 1.8 x 104 |

| NAD+ | 56 | - | - |

Data from characterization of the purified recombinant enzyme. nih.gov

Lactate-Polymerizing Enzyme (LPE) in Biopolymer Synthesis

The creation of bio-based polyesters has been significantly advanced by the development of enzymes capable of polymerizing hydroxy acids. While much of the research has centered on polylactate (PLA), a polyester (B1180765) of lactic acid, the underlying enzymatic machinery shows potential for a broader range of monomers, including 2-hydroxy-4-methylpentanoic acid. nih.gov

At the forefront of this technology is the "lactate-polymerizing enzyme" (LPE), which is often an engineered polyhydroxyalkanoate (PHA) synthase. nih.govresearchgate.net PHAs are naturally occurring polyesters that microbes produce as energy storage materials. researchgate.net The key enzyme in PHA biosynthesis, PHA synthase, polymerizes coenzyme A (CoA) esters of various 3-hydroxyalkanoates. nih.gov Researchers have successfully engineered PHA synthases to accept new substrates, expanding their catalytic capabilities. nih.govresearchgate.net

The structural similarity between lactate (B86563) (2-hydroxypropionate) and other α-hydroxy acids like 2-hydroxy-4-methylpentanoic acid is the basis for hypothesizing that an LPE could incorporate the latter into a polyester chain. nih.govresearchgate.net The monomeric constituents of PHAs and lactate share the common chemical structure of a hydroxy acid. researchgate.net An engineered PHA synthase from Pseudomonas sp. 61-3 (specifically the Ser325Thr/Gln481Lys mutant) has been identified as a candidate with lactate-polymerizing activity. researchgate.net This was demonstrated in a recombinant Escherichia coli strain that was also engineered to produce lactyl-CoA, the necessary substrate for the enzyme. nih.gov This work resulted in the one-step biosynthesis of a copolymer of lactate and 3-hydroxybutyrate. nih.gov

Given that these engineered enzymes exhibit a degree of substrate promiscuity, it is plausible that a similar system could be developed for the polymerization of 2-hydroxy-4-methylpentanoyl-CoA. This would require an engineered microorganism capable of converting 2-hydroxy-4-methylpentanoic acid into its CoA derivative and expressing a suitable LPE. Such a system would enable the creation of novel biopolymers with properties influenced by the branched side chain of the 2-hydroxy-4-methylpentanoic acid monomer.

| Enzyme System Component | Description | Relevance to 2-Hydroxy-4-methylpentanoic Acid Polymerization |

| Lactate-Polymerizing Enzyme (LPE) | An engineered polyhydroxyalkanoate (PHA) synthase with modified substrate specificity, such as the Ser325Thr/Gln481Lys mutant of PHA synthase from Pseudomonas sp. 61-3. researchgate.net | Potentially capable of recognizing and polymerizing the CoA ester of 2-hydroxy-4-methylpentanoic acid due to structural similarities with lactate. |

| CoA Transferase | An enzyme, such as propionyl-CoA transferase from Megasphaera elsdenii, that can convert a free acid into its corresponding coenzyme A (CoA) thioester. researchgate.net | Would be required in a microbial host to activate 2-hydroxy-4-methylpentanoic acid to 2-hydroxy-4-methylpentanoyl-CoA, the substrate for the LPE. |

| Microbial Host | A bacterium, typically Escherichia coli, engineered to express the LPE and the necessary CoA transferase. nih.gov | Could be developed into a "microbial factory" for the one-step production of polymers containing 2-hydroxy-4-methylpentanoic acid. |

Stereospecific Microbial Resolution of Racemic Mixtures

The production of enantiomerically pure 2-hydroxy-4-methylpentanoic acid is often necessary, and microbial resolution of a racemic mixture (dl-2-hydroxy-4-methylpentanoic acid, or dl-HMPA) is an effective strategy. nih.govnih.gov This process relies on the ability of certain microorganisms to selectively metabolize one enantiomer of the racemic acid, leaving the other enantiomer to accumulate in the culture medium. nih.gov

A screening of soil bacteria using dl-HMPA as the probe led to the isolation of thirty-three strains with the ability to perform this optically asymmetric degradation. nih.govnih.gov These bacteria belonged to the genera Coryneform, Bacillus, Pseudomonas, and Streptomyces. nih.govnih.gov The most effective strains identified were Bacillus freudenreichii NRS-137KH20B and Brevibacterium albidum NRS-130KH20B. nih.gov These strains were capable of resolving more than 30 grams per liter of dl-HMPA within a 4 to 5-day fermentation period. nih.gov

The underlying biochemical mechanism is an enantiospecific dehydrogenation reaction. nih.govnih.gov The consumed enantiomer is oxidized to its corresponding α-keto acid, 2-oxo-4-methyl-pentanoic acid, which is recovered almost quantitatively from the culture broth. nih.govnih.gov This process allows for the production of the remaining HMPA enantiomer in high theoretical yield (over 80%). nih.govnih.gov

This enantiospecific dehydrogenation was found to have a relatively broad substrate specificity, acting on various straight and branched-chain aliphatic 2-hydroxy acids, indicating its potential for resolving other similar compounds. nih.govnih.gov

| Microorganism | Resolution Performance | Products |

| Bacillus freudenreichii NRS-137KH20B | Capable of resolving >30 g/L of dl-HMPA in 4-5 days. nih.gov | Optically pure d- or l-HMPA (>80% theoretical yield) and 2-oxo-4-methyl-pentanoic acid. nih.govnih.gov |

| Brevibacterium albidum NRS-130KH20B | Capable of resolving >30 g/L of dl-HMPA in 4-5 days. nih.gov | Optically pure d- or l-HMPA (>80% theoretical yield) and 2-oxo-4-methyl-pentanoic acid. nih.govnih.gov |

| Other isolated strains | 33 bacterial strains isolated from soil showed asymmetric degradation of dl-HMPA. nih.govnih.gov | Varied yields of optically pure HMPA and 2-oxo-4-methyl-pentanoic acid. |

Advanced Analytical Methodologies for 2 Hydroxy 4 Methylpentanoic Acid Research

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of 2-hydroxy-4-methylpentanoic acid, providing high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Enantioselective Analysis

GC-MS is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. Since 2-hydroxy-4-methylpentanoic acid is non-volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. escholarship.org

For quantitative studies, an internal standard is typically added to the sample prior to preparation to correct for variations during the process. Following derivatization, the sample is injected into the GC, where the compound is separated from other matrix components on a capillary column. The eluent then enters the mass spectrometer, which provides mass information for identification and quantification. Selected Ion Monitoring (SIM) mode is often employed for enhanced sensitivity in targeted quantitative analysis.

Enantioselective analysis, which is crucial as the (R) and (S) enantiomers can have different biological activities, can be achieved by using a chiral GC column. acs.org These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. For example, enantioselective multidimensional gas chromatography-mass spectrometry has been successfully used for the analysis of urinary organic acids, including the enantiomers of 2-hydroxy-4-methylpentanoic acid. hmdb.ca

Table 1: Exemplary GC-MS Parameters for 2-Hydroxy-4-methylpentanoic Acid Analysis

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) |

| GC Column | Chiral capillary column (e.g., Chiraldex Gamma-TA) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 60°C hold for 2 min, ramp to 280°C at 5°C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used in metabolomics for the analysis of a broad range of compounds, including 2-hydroxy-4-methylpentanoic acid, directly from biological fluids with minimal sample preparation. mdpi.com This technique does not typically require derivatization, as it is well-suited for polar and non-volatile molecules.

In a typical LC-MS/MS workflow, the sample is first subjected to separation by ultra-performance liquid chromatography (UPLC) on a reversed-phase column. peerj.com The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this compound, often operated in negative ion mode, which generates the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In this setup, the first mass spectrometer (Q1) selects the precursor ion of 2-hydroxy-4-methylpentanoic acid (e.g., m/z 131.07). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces chemical noise, enabling accurate quantification even at low concentrations in complex matrices like serum or microbial fermentation broth. mdpi.commedrxiv.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Metabolome Profiling

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for metabolome analysis, offering high separation efficiency and short analysis times, making it complementary to LC-MS. google.com CE separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte. This technique is particularly well-suited for the analysis of small, charged metabolites like organic acids.

CE-MS has been successfully applied to identify a wide range of metabolites, including 2-hydroxy-4-methylpentanoic acid, in various biological samples such as saliva for cancer biomarker discovery. google.comgoogle.com The coupling of CE to MS provides the high selectivity and sensitivity of mass detection, allowing for the identification and quantification of compounds in complex mixtures. researchgate.net While challenges in the reproducibility of migration times have been a concern, advancements in methodology have improved its robustness for metabolomics research. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.

For structural confirmation, 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the 2-hydroxy-4-methylpentanoic acid molecule. acs.org The chemical shifts, coupling constants, and signal multiplicities in the 1H NMR spectrum can be used to confirm the connectivity of the protons, while the 13C NMR spectrum provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the complete assignment of all proton and carbon signals, confirming the structure unambiguously. researchgate.net

Quantitative NMR (qNMR) offers a method for determining the concentration of a substance without the need for an identical standard of the analyte. google.com By adding a known amount of an internal standard with a distinct NMR signal to the sample, the concentration of 2-hydroxy-4-methylpentanoic acid can be calculated by comparing the integral of its characteristic signals to the integral of the internal standard's signal. This technique is highly accurate and reproducible, though it is generally less sensitive than mass spectrometry-based methods. core.ac.uk

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The effective analysis of 2-hydroxy-4-methylpentanoic acid from complex biological matrices such as wine, serum, or microbial cultures necessitates robust sample preparation to remove interfering substances and concentrate the analyte. acs.orgmdpi.commedrxiv.org

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods for sample cleanup and pre-concentration. For instance, in the analysis of wine, after adding an internal standard, the sample can be acidified and extracted with a solvent like dichloromethane. doi.org SPE offers a more selective extraction, where a cartridge with a specific sorbent is used to retain the analyte of interest while matrix components are washed away.

As mentioned for GC-MS analysis, derivatization is a critical step. The primary goal is to increase the volatility and thermal stability of 2-hydroxy-4-methylpentanoic acid. Silylation is the most common approach, using reagents like BSTFA or MSTFA to convert the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl ethers and esters. researchgate.netescholarship.org This not only improves chromatographic behavior but also can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification.

Chiral Analysis Techniques for Enantiomeric Purity Determination

Distinguishing between the (R) and (S) enantiomers of 2-hydroxy-4-methylpentanoic acid is often necessary due to their potentially different biological roles and origins. acs.org

The most common approach for chiral analysis is chromatography on a chiral stationary phase (CSP). This can be performed using either gas chromatography (chiral GC) or liquid chromatography (chiral LC). In chiral GC, a derivatized sample is passed through a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, which results in different retention times for the two enantiomers, allowing for their separation and individual quantification. acs.orgdoi.org

Chiral derivatization is an alternative strategy. In this method, the enantiomers of 2-hydroxy-4-methylpentanoic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.

Circular dichroism (CD) spectroscopy is another technique that can be used to distinguish between enantiomers. researchgate.netresearchgate.net Chiral molecules absorb left and right circularly polarized light differently, and a CD spectrum provides information about the stereochemistry of the molecule. This can be used to determine the enantiomeric excess in a sample. researchgate.net

Table 2: Summary of Chiral Analysis Techniques

| Technique | Principle | Application Notes |

| Chiral GC-MS | Differential interaction of enantiomers with a chiral stationary phase. | Requires derivatization. Provides separation and mass spectrometric identification. |

| Chiral LC-MS | Differential interaction of enantiomers with a chiral stationary phase in the LC column. | May not require derivatization. Suitable for direct analysis of biological fluids. |

| Chiral Derivatization | Reaction with a chiral agent to form separable diastereomers. | Diastereomers can be separated on a non-chiral column. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Used to determine enantiomeric purity and absolute configuration. |

Synthetic Strategies and Chemical Biology Applications of 2 Hydroxy 4 Methylpentanoic Acid

Enantioselective Synthesis Methods

The controlled synthesis of individual enantiomers of 2-hydroxy-4-methylpentanoic acid is crucial for its application in stereospecific synthesis and biological studies. Both asymmetric chemical synthesis and enzymatic methods have been effectively employed to achieve high enantiopurity.

Asymmetric Synthesis using Chiral Auxiliaries and Catalysts

Asymmetric synthesis methodologies often rely on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. These auxiliaries, being enantiomerically pure, create a diastereomeric intermediate that allows for the stereoselective formation of the desired product. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.

One prominent class of chiral auxiliaries applicable to the synthesis of α-hydroxy acids are those derived from amino alcohols, such as pseudoephedrine. chemicalbook.combldpharm.com The synthesis involves the N-acylation of the chiral auxiliary with a glyoxylic acid derivative, followed by diastereoselective alkylation of the resulting enolate. For the synthesis of 2-hydroxy-4-methylpentanoic acid, this would involve the use of an isobutyl halide. The diastereoselectivity of the alkylation is typically high, and the resulting α-substituted amide can be hydrolyzed to yield the desired enantiomerically enriched 2-hydroxy-4-methylpentanoic acid. bldpharm.com A key advantage of pseudoephedrine-based auxiliaries is that both enantiomers are readily available, providing access to both (R)- and (S)-2-hydroxy-4-methylpentanoic acid. bldpharm.com A related and practical alternative is pseudoephenamine, which has been shown to provide equal or greater diastereoselectivities in asymmetric alkylation reactions compared to pseudoephedrine. nih.gov

Another powerful class of chiral auxiliaries are the Evans' oxazolidinones. dtic.mil These are widely utilized for asymmetric aldol (B89426) reactions, alkylations, and other carbonyl additions. dtic.mil The general strategy involves the N-acylation of the oxazolidinone, followed by the generation of a stereochemically defined enolate, which then reacts with an electrophile. For synthesizing 2-hydroxy-4-methylpentanoic acid, a strategy involving the asymmetric hydroxylation of an enolate derived from an N-isovaleryl oxazolidinone could be envisioned.

Catalytic asymmetric synthesis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate the desired enantiomer. A common strategy is the asymmetric reduction of the corresponding α-keto acid, 2-keto-4-methylpentanoic acid. Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are effective for the enantioselective hydrogenation or transfer hydrogenation of α-keto acids to their corresponding α-hydroxy acids.

| Method | Chiral Source | Key Transformation | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | Pseudoephedrine | Diastereoselective alkylation of an amide enolate | High (often >95% de) |

| Chiral Auxiliary | Evans' Oxazolidinone | Diastereoselective alkylation or aldol reaction | High (often >95% de) |

| Catalytic Asymmetric Hydrogenation | Chiral Metal-Ligand Complex | Enantioselective reduction of 2-keto-4-methylpentanoic acid | High (can exceed 99% ee) |

Enzymatic Synthesis with Specific Dehydrogenases

Enzymatic synthesis provides a highly specific and environmentally benign route to enantiomerically pure α-hydroxy acids. Specific dehydrogenases, which catalyze the reversible oxidation-reduction of a substrate, are particularly well-suited for this purpose. The synthesis of (R)- and (S)-2-hydroxy-4-methylpentanoic acid can be achieved through the stereospecific reduction of 2-keto-4-methylpentanoic acid using the appropriate dehydrogenase.

For the synthesis of (R)-2-hydroxy-4-methylpentanoic acid, (R)-2-hydroxyisocaproate dehydrogenase (D-HicDH) is the specific enzyme. nih.gov This enzyme, belonging to the D-lactate dehydrogenase (D-LDH) family, catalyzes the NADH-dependent reduction of 2-keto-4-methylpentanoic acid (also known as 2-oxoisocaproate) to the (R)-enantiomer. nih.gov Studies on the LdhA enzyme from Clostridium difficile have identified it as an NAD+-dependent (R)-2-hydroxyisocaproate dehydrogenase. nih.gov

Conversely, for the synthesis of (S)-2-hydroxy-4-methylpentanoic acid, L-2-hydroxyisocaproate dehydrogenase (L-HicDH) is employed. This enzyme catalyzes the stereospecific reduction of 2-keto-4-methylpentanoic acid to the (S)-enantiomer. dtic.mil An L-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus has been characterized and shown to effectively catalyze this transformation. chemicalbook.comdtic.mil

These enzymatic reactions are often performed in whole-cell systems or with isolated enzymes, and frequently involve a cofactor regeneration system to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) cofactor.

| Enzyme | Enantiomer Produced | Substrate | Cofactor | Source Organism (Example) |

| (R)-2-Hydroxyisocaproate Dehydrogenase (D-HicDH) | (R)-2-Hydroxy-4-methylpentanoic acid | 2-Keto-4-methylpentanoic acid | NADH | Clostridium difficile nih.gov |

| L-2-Hydroxyisocaproate Dehydrogenase (L-HicDH) | (S)-2-Hydroxy-4-methylpentanoic acid | 2-Keto-4-methylpentanoic acid | NAD(P)H | Lactobacillus confusus chemicalbook.comdtic.mil |

| D-Lactate Dehydrogenase (mutants) | (R)-2-Hydroxy-4-methylpentanoic acid | 2-Keto-4-methylpentanoic acid | NADH | Engineered Lactobacillus sp. |

Chemical Transformations for Analog and Derivative Synthesis

The bifunctional nature of 2-hydroxy-4-methylpentanoic acid, possessing both a carboxylic acid and a hydroxyl group, allows for a variety of chemical transformations to produce a range of analogs and derivatives.

The carboxylic acid moiety can be readily converted into esters, amides, and other acyl derivatives through standard coupling procedures. Esterification, for example with methanol (B129727) or ethanol (B145695) under acidic conditions, yields the corresponding methyl or ethyl 2-hydroxy-4-methylpentanoate. chemicalbook.comnih.gov These esters are often more volatile and amenable to chromatographic purification than the parent acid. Amide formation can be achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by treatment with an amine.

The hydroxyl group can be acylated to form esters or etherified. Protection of the hydroxyl group as a benzyl (B1604629) ether or a silyl (B83357) ether is a common strategy in multi-step syntheses to prevent its interference with subsequent reactions. dtic.mil Oxidation of the secondary alcohol can regenerate the corresponding α-keto acid, 2-keto-4-methylpentanoic acid.

Applications as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 2-hydroxy-4-methylpentanoic acid serve as valuable chiral synthons in the total synthesis of complex natural products and pharmaceutically active molecules. The defined stereocenter and the two functional groups provide a versatile starting point for the construction of larger, stereochemically complex targets.

A notable example of its application is in the synthesis of the cryptophycins, a family of potent anticancer agents. nih.govdtic.mil Cryptophycins are cyclic depsipeptides, and their synthesis often involves the coupling of several chiral fragments. (S)-2-hydroxy-4-methylpentanoic acid has been utilized as a key building block for a segment of the cryptophycin (B1240208) macrocycle. dtic.mil For instance, in the synthesis of cryptophycin A analogues, L-leucic acid (the (S)-enantiomer) is protected and then coupled with other fragments to construct the northern half of the molecule. dtic.mil

Development of Probes and Analogs for Mechanistic Investigations

To investigate the biological roles and molecular targets of compounds derived from or related to 2-hydroxy-4-methylpentanoic acid, chemical probes are often synthesized. These probes typically contain a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, which allows for detection and isolation of binding partners.

While specific examples of fluorescent or biotinylated probes of 2-hydroxy-4-methylpentanoic acid are not extensively documented in the literature, the general principles of probe design can be applied. A fluorescent probe could be synthesized by coupling a fluorophore (e.g., a coumarin, fluorescein, or BODIPY dye) to either the carboxylic acid or the hydroxyl group of 2-hydroxy-4-methylpentanoic acid, usually via a linker to minimize steric hindrance and preserve biological activity.

Similarly, a biotinylated probe can be prepared by attaching a biotin molecule, again through a suitable linker, to the hydroxy acid. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the effective pull-down and identification of proteins that interact with the probe. The synthesis of such probes would be instrumental in elucidating the mechanism of action of bioactive molecules that incorporate the 2-hydroxy-4-methylpentanoic acid motif.

Radiolabeled analogs, for instance with Carbon-14 or Tritium, can also be synthesized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs or to quantify receptor binding.

Future Research Directions and Translational Perspectives for 2 Hydroxy 4 Methylpentanoic Acid

Elucidating Undiscovered Metabolic Roles and Pathways

The primary known role of 2-hydroxy-4-methylpentanoic acid is as a metabolite in the degradation pathway of leucine (B10760876). ebi.ac.uk However, the complexity of metabolic networks suggests that it may have other, as-yet-undiscovered functions. Future research should focus on identifying these novel roles and the pathways through which they are exerted.

Key Research Questions:

Does 2-hydroxy-4-methylpentanoic acid act as a signaling molecule, similar to other fatty acid derivatives, influencing cellular processes beyond simple metabolism?

Are there specific enzymes or transporters that interact with 2-hydroxy-4-methylpentanoic acid with high affinity, suggesting a more direct biological function?

Could this compound play a role in inter-organ communication, being produced in one tissue and having effects in another?

In metabolic disorders such as maple syrup urine disease, where branched-chain amino acid metabolites are elevated, what is the specific contribution of 2-hydroxy-4-methylpentanoic acid to the pathophysiology of the disease? hmdb.ca

Investigating these questions will require a combination of classical biochemistry, cell biology, and advanced analytical techniques to trace the fate and influence of this molecule within biological systems.

Comprehensive Omics Integration (e.g., Fluxomics, Multi-omics)

To gain a holistic understanding of the role of 2-hydroxy-4-methylpentanoic acid, it is crucial to move beyond studying the molecule in isolation. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to map the complex interactions surrounding this compound. nih.gov

Fluxomics, the study of metabolic reaction rates in a biological system, will be particularly important. By using stable isotope tracers, researchers can follow the flow of atoms from precursors like leucine through to 2-hydroxy-4-methylpentanoic acid and beyond, quantifying the activity of associated metabolic pathways in real-time. nih.gov

Integrating these datasets can reveal how changes in the levels of 2-hydroxy-4-methylpentanoic acid correlate with alterations in gene expression, protein levels, and other metabolites, providing a systems-level view of its function. nih.gov This approach could identify novel regulatory networks and functional modules where this compound plays a key part.

Advanced Biomarker Discovery and Validation in Clinical Settings

Metabolites are increasingly recognized as sensitive indicators of health and disease. As a product of amino acid metabolism, 2-hydroxy-4-methylpentanoic acid has the potential to be a valuable biomarker. ebi.ac.uk Its presence in biofluids like urine makes it an accessible target for clinical testing.

The process of biomarker development involves several key stages, from initial discovery to rigorous clinical validation. nih.gov

Biomarker Development Pipeline for 2-Hydroxy-4-methylpentanoic Acid

| Stage | Description | Key Activities |

|---|---|---|

| Discovery | Identifying a correlation between the concentration of 2-hydroxy-4-methylpentanoic acid and a specific physiological or pathological state. | Metabolomic profiling of large patient cohorts with various diseases (e.g., metabolic disorders, cancer, neurodegenerative diseases). |

| Qualification | Assessing the strength and consistency of the association found in the discovery phase. | Targeted quantitative analysis in independent patient samples. |